2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide
描述
This compound is a quinazoline-derived acetamide featuring a 1,3-dioxolo[4,5-g]quinazolinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(4-ethoxyphenyl)acetamide side chain. For instance, the methoxy-substituted analog (Compound E843-0221) has a molecular weight of 527.49 g/mol, logP of 4.609, and polar surface area of 110.418 Ų, suggesting moderate lipophilicity and high polarity due to multiple hydrogen bond acceptors . The ethoxy substitution in the target compound likely increases molecular weight by ~14 g/mol (to ~541.5 g/mol) and logP by ~0.5 units compared to the methoxy analog, based on structural extrapolation.
属性
CAS 编号 |
894931-73-8 |
|---|---|
分子式 |
C28H23N5O7 |
分子量 |
541.52 |
IUPAC 名称 |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H23N5O7/c1-2-37-19-10-8-18(9-11-19)29-24(34)14-32-21-13-23-22(38-16-39-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-40-25)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,29,34) |
InChI 键 |
QRWIWPBHFMCHFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
溶解度 |
not available |
产品来源 |
United States |
科学研究应用
Biological Activities
Research indicates that compounds containing oxadiazole and quinazoline structures can exhibit:
- Anticancer properties : They may inhibit key enzymes involved in cancer progression.
- Antimicrobial effects : Some derivatives show promise against various pathogens.
Anticancer Mechanisms
The compound's potential in cancer therapy is attributed to its ability to inhibit enzymes such as:
- Carbonic anhydrase
- Histone deacetylases (HDAC)
These enzymes play critical roles in tumor growth and survival. Inhibition of HDACs can lead to alterations in gene expression that promote apoptosis in cancer cells.
Research Findings
Recent studies have demonstrated the efficacy of this compound against several cancer cell lines. For example:
- In vitro testing on K562 (human chronic myeloid leukemia) cells showed an IC50 value of 49.40 µM, indicating significant antiproliferative activity.
Table 1: Antiproliferative Activity
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 | 49.40 |
| Hut78 | 50.20 |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests:
- Good bioavailability
- High plasma free fractions (33%-50%)
- Large volume of distribution
- Intermediate half-life
These characteristics enhance its therapeutic potential by ensuring effective delivery to target tissues.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental models:
- Anticancer Activity : Demonstrated strong antiproliferative effects in K562 cells compared to standard treatments.
- Molecular Docking Studies : Computational analyses indicate effective binding to the active sites of PI3K and HDAC, supporting its inhibitory activity.
相似化合物的比较
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl) Analog (E843-0221)
Structural Differences : The methoxy group (OCH₃) replaces the ethoxy (OCH₂CH₃) in the target compound.
Physicochemical Properties :
| Property | Target Compound (Ethoxy) | E843-0221 (Methoxy) |
|---|---|---|
| Molecular Formula | C₂₈H₂₃N₅O₇ | C₂₇H₂₁N₅O₇ |
| Molecular Weight (g/mol) | ~541.5 | 527.49 |
| logP | ~5.1 | 4.609 |
| Polar Surface Area (Ų) | ~110 | 110.418 |
Methoxy analogs may exhibit faster metabolic clearance due to smaller substituents .
N-(2,3-Dimethylphenyl) Analog
Structural Differences : Features a 2,3-dimethylphenyl group and a 3-methyl-1,2,4-oxadiazole substituent instead of phenyl .
Physicochemical Properties :
- Molecular Formula: C₂₄H₂₃N₅O₆
- Molecular Weight: 477.48 g/mol
- Steric Impact: The bulky dimethylphenyl group introduces steric hindrance, likely reducing binding affinity to target proteins compared to the planar 4-ethoxyphenyl group.
Functional Impact : Lower molecular weight and altered substituents may reduce metabolic stability but increase selectivity for specific enzymatic pockets .
Sulfamoylphenyl Derivatives
Structural Differences: Replace the oxadiazole-quinazoline core with a sulfamoylphenyl-thioacetamide scaffold . However, the absence of the oxadiazole ring may reduce π-π stacking interactions in hydrophobic binding pockets .
常见问题
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the [1,3]dioxolo and oxadiazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC/TLC : Monitor reaction progress and purity (>95% by HPLC) using C18 columns with acetonitrile/water gradients .
What in vitro assays are recommended for preliminary biological activity screening?
Q. Basic Research Focus
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anti-inflammatory Potential : Cyclooxygenase (COX-1/COX-2) inhibition assays using colorimetric kits (e.g., Cayman Chemical) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
How can conflicting data in biological activity studies be resolved?
Q. Advanced Research Focus
- Dose-Response Replication : Conduct triplicate experiments with standardized protocols to rule out variability .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., COX-2 for anti-inflammatory activity) .
- Structural Analog Comparison : Compare activity profiles with structurally similar compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to identify substituent effects .
What strategies optimize reaction yields for scale-up synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for coupling steps to improve efficiency .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance yield and reduce purification steps .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer and predict optimal stirring rates/temperatures .
How can AI/ML enhance computational modeling of this compound?
Q. Advanced Research Focus
- Retrosynthesis Prediction : Train neural networks (e.g., IBM RXN) on quinazolinone and oxadiazole datasets to propose novel synthetic pathways .
- Molecular Dynamics (MD) : Simulate binding affinities to COX-2 using GROMACS, guided by experimental IC₅₀ data .
- Property Prediction : Apply QSAR models to forecast solubility, logP, and bioavailability .
What methodologies assess stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradation products via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using UPLC-PDA .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
- Fragment Replacement : Synthesize analogs with modified oxadiazole substituents (e.g., 4-fluorophenyl instead of phenyl) to assess electronic effects .
- Bioisosteric Substitution : Replace the [1,3]dioxolo group with 1,3-benzodioxole and compare pharmacokinetic profiles .
- 3D-QSAR Modeling : Use Schrödinger’s Phase-Shape to correlate steric/electronic properties with COX-2 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
